molecular formula C10H16N2O B8416989 2-Butoxy-6-methylpyridin-4-amine

2-Butoxy-6-methylpyridin-4-amine

Cat. No.: B8416989
M. Wt: 180.25 g/mol
InChI Key: LFNUOEIBWCFJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butoxy-6-methylpyridin-4-amine is a substituted pyridine derivative featuring a butoxy group (-OCH₂CH₂CH₂CH₃) at position 2, a methyl group (-CH₃) at position 6, and an amine (-NH₂) at position 4. The butoxy substituent enhances lipophilicity, which may influence solubility and bioavailability, while the methyl group contributes steric and electronic effects.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-butoxy-6-methylpyridin-4-amine

InChI

InChI=1S/C10H16N2O/c1-3-4-5-13-10-7-9(11)6-8(2)12-10/h6-7H,3-5H2,1-2H3,(H2,11,12)

InChI Key

LFNUOEIBWCFJSD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=CC(=C1)N)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Reactivity

  • 2-(Benzyloxy)-6-chloropyridin-4-amine (CAS 1346809-41-3):

    • Substituents: Benzyloxy (-OCH₂C₆H₅) at position 2, chloro (-Cl) at position 5.
    • The benzyloxy group introduces aromaticity and bulkiness, reducing solubility in polar solvents compared to aliphatic alkoxy groups. The electron-withdrawing chloro group decreases the amine’s basicity and may increase electrophilic reactivity .
    • Safety : Classified as hazardous under GHS guidelines (acute toxicity, skin irritation) .
  • 2-Butoxy-6-methylpyridin-4-amine: Substituents: Butoxy (-OCH₂CH₂CH₂CH₃) at position 2, methyl (-CH₃) at position 6. The butoxy group increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
  • Hypothetical Analogs :

    • 2-Ethoxy-6-methylpyridin-4-amine : Shorter ethoxy chain (-OCH₂CH₃) would reduce lipophilicity and improve solubility relative to butoxy.
    • 2-Chloro-6-methylpyridin-4-amine : Chloro substitution at position 2 would increase reactivity in nucleophilic aromatic substitution but raise toxicity concerns.

Physicochemical Properties

Compound Substituents (Position 2/6) LogP (Predicted) Aqueous Solubility (mg/mL) Melting Point (°C)
This compound Butoxy/Methyl ~2.5 <1 (low) Not reported
2-(Benzyloxy)-6-chloropyridin-4-amine Benzyloxy/Chloro ~3.0 <0.5 (very low) Not reported
2-Ethoxy-6-methylpyridin-4-amine Ethoxy/Methyl ~1.8 ~5 (moderate) Not reported

Note: LogP values estimated using fragment-based methods; solubility data inferred from substituent trends.

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